molecular formula C11H20N2O4 B11929533 Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate

Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate

Cat. No.: B11929533
M. Wt: 244.29 g/mol
InChI Key: QOJVDTYOYUAFQA-UHFFFAOYSA-N
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Description

Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. It is often used in organic synthesis and medicinal chemistry due to its unique structural properties. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available starting material, (2R,4S)-4-aminopyrrolidine-2-carboxylic acid.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step forms the Boc-protected intermediate.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product, Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and high-throughput screening can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles to form new derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Deprotection: Trifluoroacetic acid or other strong acids.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: (2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid.

    Deprotection: (2R,4S)-4-aminopyrrolidine-2-carboxylate.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.

    Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain amino acids.

Mechanism of Action

The mechanism of action of Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl(2R,4S)-4-aminopyrrolidine-2-carboxylate: Similar structure but lacks the Boc protecting group.

    Ethyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl(2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJVDTYOYUAFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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